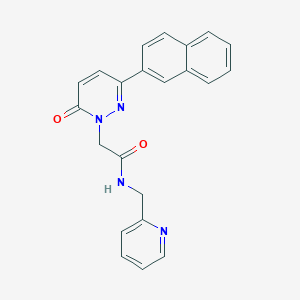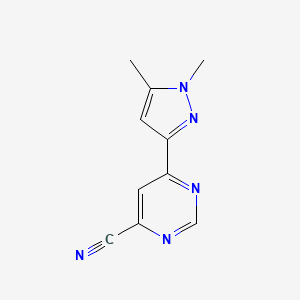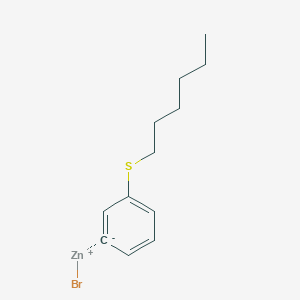
3-n-HexylthiophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-n-HexylthiophenylZinc bromide is an organozinc compound with the molecular formula C12H17BrSZn. This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable intermediates and facilitate the transfer of functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-n-HexylthiophenylZinc bromide can be synthesized through the reaction of 3-n-Hexylthiophene with zinc bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the deprotonation of 3-n-Hexylthiophene followed by the addition of zinc bromide to form the desired organozinc compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of automated systems also minimizes human error and increases production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-n-HexylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of palladium catalysts
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the nature of the substituent
Aplicaciones Científicas De Investigación
3-n-HexylthiophenylZinc bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-n-HexylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the transfer of functional groups and the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium or nickel catalysts and the subsequent formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
3-n-HexylthiophenylMagnesium bromide: Similar in structure but uses magnesium instead of zinc.
3-n-HexylthiophenylLithium: Uses lithium as the metal center.
3-n-HexylthiophenylCopper: Uses copper as the metal center
Uniqueness
3-n-HexylthiophenylZinc bromide is unique due to its stability and reactivity in cross-coupling reactions. Compared to its magnesium and lithium counterparts, the zinc-based compound offers better functional group tolerance and milder reaction conditions. This makes it a preferred choice in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C12H17BrSZn |
|---|---|
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
bromozinc(1+);hexylsulfanylbenzene |
InChI |
InChI=1S/C12H17S.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-6,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
YBJGUHSEEKTXTH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCSC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887383.png)
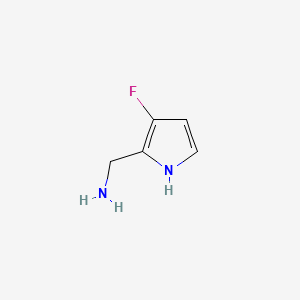
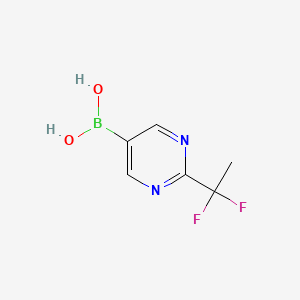
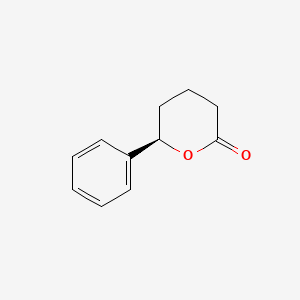
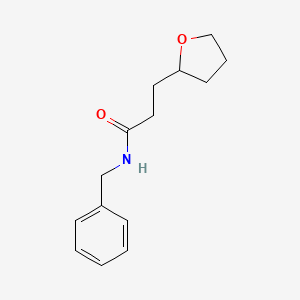
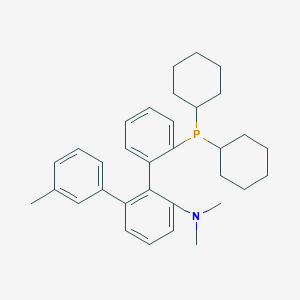
![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)
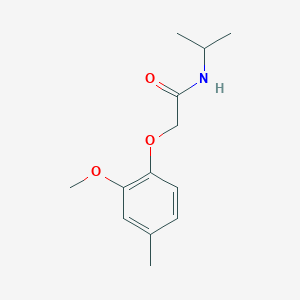
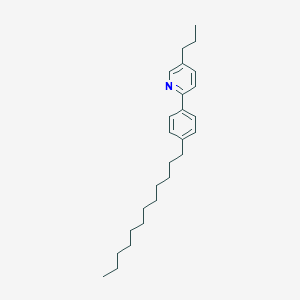
![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)

![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
